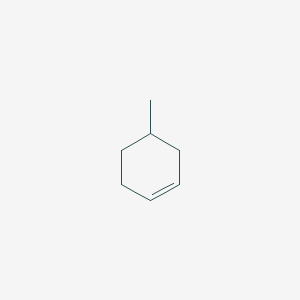

4-Methylcyclohexene

描述

4-Methylcyclohexene is an organic compound that consists of a cyclohexene ring with a methyl group attached to the carbon atom most distant from the alkene group. It is a colorless, volatile liquid classified as a cyclic olefin . The molecular formula of this compound is C₇H₁₂, and it has a molecular weight of 96.17 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexene is commonly synthesized through the dehydration of 4-Methylcyclohexanol. This process involves the removal of a water molecule from 4-Methylcyclohexanol using a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction can be represented by the following chemical equation: [ \text{4-Methylcyclohexanol} \xrightarrow{\text{Dehydration}} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the dehydration reaction is typically carried out under reflux conditions, followed by distillation to isolate the desired product. The crude product is then purified using fractional distillation or other suitable methods to obtain high-purity this compound .

化学反应分析

Reaction with Halogens (Unsaturation Tests)

The double bond in 4-methylcyclohexene undergoes electrophilic addition with halogens:

Bromine Test

-

Procedure : Add 5 drops of bromine (Br₂) in CH₂Cl₂ to 2 drops of this compound .

-

Observation : Rapid decolorization of Br₂ (purple → colorless) confirms unsaturation4.

-

Mechanism :

Potassium Permanganate (KMnO₄) Test

-

Observation : Purple KMnO₄ solution forms a brown precipitate (MnO₂)4.

-

Mechanism : Oxidation of the alkene to a diol , followed by further oxidation to carboxylic acids under acidic conditions.

Isomerization Reactions

Gas-phase isomerization studies reveal:

This exothermic process favors the formation of 1-methylcyclohexene at equilibrium due to its lower energy state .

Thermochemical Data :

| Property | Value |

|---|---|

| ΔₐH° (Isomerization) | -5.8 kJ/mol at 463 K |

| Major Isomer at Equilibrium | 1-Methylcyclohexene |

Stability and Hazardous Reactions

-

Flammability : Highly flammable (flash point: -7°C) with explosive vapor-air mixtures possible .

-

Acid Compatibility : Prolonged exposure to H₂SO₄ may lead to oligomerization or sulfonation at elevated temperatures .

Analytical Characterization

Infrared Spectroscopy (IR) :

-

Key Peaks :

-

Absence of O-H Peaks : Confirms complete dehydration (contrast with 3340 cm⁻¹ peak in 4-methylcyclohexanol) .

Gas Chromatography (GC) :

-

Used to separate and quantify alkene isomers (e.g., 1-, 3-, and this compound) .

-

Peaks for 3- and this compound often co-elute due to similar retention times .

This comprehensive analysis underscores this compound’s role as a model compound for studying elimination mechanisms, carbocation rearrangements, and alkene reactivity in organic synthesis.

科学研究应用

Organic Synthesis

4-Methylcyclohexene serves as a versatile starting material in organic synthesis. Its unique structure allows it to be transformed into various derivatives and intermediates, which are crucial for the development of complex organic molecules.

- Synthesis of Enantiomerically Pure Compounds : One notable application is in the synthesis of enantiomerically pure oxaliplatin derivatives, which are used in cancer treatment. For instance, the compound {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) has demonstrated significant anticancer activity .

- Retro-Diels-Alder Reactions : Research has shown that this compound can participate in gas-phase retro-Diels-Alder reactions. These reactions are fundamental in the formation of complex cyclic structures and have implications in material science and organic chemistry .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role in synthesizing pharmaceutical compounds.

- Anticancer Agents : The synthesis of compounds like oxaliplatin derivatives illustrates its potential as a precursor for anticancer drugs. The ability to create enantiomerically pure products enhances the therapeutic efficacy and reduces side effects associated with cancer treatments .

- Biological Activity : Studies indicate that derivatives of this compound exhibit biological activity, making them candidates for further exploration in drug development.

Industrial Applications

In industry, this compound is utilized in the production of polymers and other industrial chemicals.

- Polymer Production : It is involved in the synthesis of functionalized polyisoprenes, which have applications in rubber manufacturing and other polymer-based products .

- Chemical Intermediates : The compound acts as an intermediate in various chemical reactions, facilitating the production of more complex molecules used across different industries.

Case Studies and Data Tables

The following table summarizes key findings from recent studies on the applications of this compound:

Comparison with Related Compounds

When compared to similar compounds like 1-methylcyclohexene and 3-methylcyclohexene, studies indicate that methyl substitution has minimal impact on reaction dynamics during processes such as retro-Diels-Alder reactions . This insight is valuable for chemists looking to optimize synthetic pathways involving these compounds.

作用机制

The mechanism of action of 4-Methylcyclohexene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, during the dehydration of 4-Methylcyclohexanol, a carbocation intermediate is formed, which then loses a proton to form the alkene product . In bromination reactions, the alkene reacts with bromine to form a bromonium ion intermediate, which is then attacked by a bromide ion to form the dibromide product .

相似化合物的比较

- 1-Methylcyclohexene

- 3-Methylcyclohexene

- Methylcyclohexane

生物活性

4-Methylcyclohexene (CH) is an organic compound notable for its unique structural properties and biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, potential therapeutic applications, and biotransformation processes.

Chemical Structure and Properties

This compound is a cyclic alkene characterized by a cyclohexene ring with a methyl group attached at the fourth position. Its structure allows for various chemical reactions, making it a subject of interest in synthetic organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, research into lactones derived from methylcyclohexene has shown promising results against various microbial strains:

- Bacterial Strains : Compounds derived from this compound exhibited significant growth inhibition against Bacillus subtilis and Staphylococcus aureus.

- Fungal Strains : The same compounds demonstrated efficacy against Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Biotransformation Studies

Biotransformation refers to the chemical modification made by an organism on a chemical compound. Studies have shown that microorganisms can transform this compound derivatives into biologically active metabolites. For example:

- Fungal Transformation : Specific fungal strains were able to biotransform bicyclic unsaturated lactones derived from this compound, leading to the formation of hydroxylactones and epoxylactones, which exhibited enhanced antimicrobial properties .

- Mechanism Insights : The transformation often involves the introduction of functional groups such as hydroxyl (-OH) and halogens, which significantly affect the biological activity of the resulting compounds .

Study 1: Antimicrobial Activity of Lactones

A study investigated the antimicrobial effects of lactones synthesized from this compound. The results indicated that:

- Lactones with halogen substitutions showed higher antimicrobial activity compared to their hydroxyl counterparts.

- The most effective lactones inhibited the growth of E. coli and Pseudomonas fluorescens, with inhibition rates exceeding 90% in some cases .

Study 2: Schiff Base Complexes

Another research focused on synthesizing Schiff base complexes from 4-methyl-1-benzene sulfonyl chloride, which demonstrated:

- Antibacterial Activity : Some synthesized compounds exhibited significant antibacterial properties, suggesting that modifications to the base structure can enhance biological activity.

- Anti-inflammatory Properties : The study also noted anti-inflammatory and analgesic effects in certain derivatives, indicating broader therapeutic potential .

Summary of Biological Activities

| Activity Type | Target Organisms | Inhibition Rate |

|---|---|---|

| Antibacterial | Bacillus subtilis | >90% |

| Staphylococcus aureus | >90% | |

| Antifungal | Candida albicans | >80% |

| Aspergillus niger | >75% | |

| Anti-inflammatory | Various | Significant |

属性

IUPAC Name |

4-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCCQWDVGZMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862257 | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-47-9 | |

| Record name | 4-Methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N22W8H0JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylcyclohexene?

A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, proton nuclear magnetic resonance (1H NMR) studies have been conducted on specifically deuterated cyclohexane compounds, including this compound. [] These studies provide insights into the compound's structure and conformation. [] Additionally, electron diffraction studies have been used to investigate the molecular structure of this compound. []

Q3: How does this compound behave in the presence of strong acids?

A3: this compound can undergo various reactions in acidic conditions. For instance, it can undergo acid-catalyzed disproportionation in the presence of sulfuric acid, leading to the formation of other methylcyclohexene isomers. [] It can also participate in alkylation reactions with benzene in the presence of hydrogen fluoride, yielding substituted cyclohexylbenzenes, often accompanied by isomerization. [, , ]

Q4: Is this compound reactive towards oxidizing agents?

A4: Yes, this compound can be oxidized by various agents. For example, nitric acid oxidation of this compound has been reported, although specific details about the products and mechanism are not provided in the abstract. [] Additionally, ozonolysis of this compound in the presence of D2O has been studied to understand the formation of highly oxidized, multifunctional products. []

Q5: Can this compound be used as a substrate in metathesis reactions?

A5: While not explicitly mentioned with this compound, metathesis degradation studies were performed on poly(butadiene-alt-propene) using symmetric olefins like 3-hexene and 4-octene in the presence of a WCl6/(CH3)4Sn catalyst. [] Given the structural similarities, it's plausible that this compound could participate in similar reactions. Further investigation would be needed to confirm this.

Q6: Are there any examples of catalytic reactions involving this compound as a reactant?

A6: Yes, this compound can act as a reactant in catalytic reactions. One example is its reaction with benzene in the presence of hydrogen fluoride, which is catalyzed by the acidic conditions. [, , ] Another example is its use in the copper-catalyzed reaction with t-butyl perbenzoate and cupric octanoate. This reaction primarily yields allylic benzoates, with the product distribution influenced by the catalyst system used. []

Q7: Have computational methods been employed to study this compound?

A7: While specific computational studies focusing solely on this compound are not detailed in the provided research, molecular mechanics calculations have been used to determine the thermodynamic properties (ΔrH and ΔrS) of various methylcyclohexene isomers, including this compound. [] These calculations provide insights into the relative stabilities and equilibrium compositions of these isomers.

Q8: How does the position of the methyl group on the cyclohexene ring influence reactivity?

A8: The position of the methyl group significantly affects the reactivity of methylcyclohexenes. For example, in reactions with phosphoric acid, 1-methylcyclohexene and this compound exhibit different reactivities and product distributions. [] This difference arises from the varying steric hindrance and electronic effects exerted by the methyl group at different positions on the ring.

Q9: Does the presence of a methyl substituent impact the rate of oxidation in cyclic alkenes?

A9: Yes, the presence and position of a methyl substituent can impact the rate of oxidation. Studies on the methylene blue photosensitized oxidation of various olefins show that this compound is oxidized faster than cyclohexene, but slower than 1-methylcyclohexene. [] This suggests that the methyl group's electronic and steric effects influence the interaction with the reactive intermediate (singlet oxygen).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。